molecular formula C15H17NO4S2 B4879662 2-(ethylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(ethylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B4879662
M. Wt: 339.4 g/mol
InChI Key: DTZXPXYEKDAODK-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is also known as ETB-1 and belongs to the thiazole family of compounds.

Mechanism of Action

The mechanism of action of ETB-1 is not fully understood. However, it has been proposed that ETB-1 exerts its anti-cancer activity by inducing apoptosis in cancer cells. ETB-1 has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
ETB-1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. ETB-1 has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, ETB-1 has been shown to exhibit anti-microbial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using ETB-1 in lab experiments is its potential therapeutic properties. ETB-1 has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, which make it a promising candidate for further research. However, one limitation of using ETB-1 in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for research on ETB-1. One area of interest is the development of more efficient synthesis methods for ETB-1. Another area of interest is the investigation of the mechanism of action of ETB-1, which may provide insight into its potential therapeutic properties. Additionally, further research is needed to determine the safety and efficacy of ETB-1 in vivo.

Synthesis Methods

ETB-1 can be synthesized using a one-pot three-component reaction method. This method involves the reaction between 2-aminothiazole, 2,3,4-trimethoxybenzaldehyde, and ethyl mercaptan in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield ETB-1.

Scientific Research Applications

ETB-1 has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. ETB-1 has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4Z)-2-ethylsulfanyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-5-21-15-16-10(14(17)22-15)8-9-6-7-11(18-2)13(20-4)12(9)19-3/h6-8H,5H2,1-4H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZXPXYEKDAODK-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(ethylsulfanyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

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